molecular formula C21H15Cl2N3O3S B2764680 3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898438-82-9

3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2764680
CAS No.: 898438-82-9
M. Wt: 460.33
InChI Key: URMQLBXZMIMOHJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic hybrid compound incorporating a quinazolin-4-one core linked to a dichlorinated benzenesulfonamide group. This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Compounds featuring the benzenesulfonamide pharmacophore are extensively investigated as potent inhibitors of carbonic anhydrase isoforms . Specific CA isoforms, such as CA IX and CA XII, are overexpressed in various solid tumors and are promising targets for anticancer agent development . Furthermore, structurally related quinazolinone-sulfonamide hybrids have demonstrated measurable activity as cyclooxygenase-2 (COX-2) inhibitors, indicating potential for research into anti-inflammatory pathways . The integration of the 2-methylquinazolin-4-one moiety, a scaffold known for its diverse biological profile, with the sulfonamide group makes this compound a valuable chemical tool for researchers exploring structure-activity relationships, selective enzyme inhibition, and new mechanisms of action in oncology and inflammation.

Properties

IUPAC Name

3,4-dichloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3S/c1-13-24-20-5-3-2-4-17(20)21(27)26(13)15-8-6-14(7-9-15)25-30(28,29)16-10-11-18(22)19(23)12-16/h2-12,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMQLBXZMIMOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated quinazolinone.

    Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

The biological activity of 3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The following are notable biological activities associated with this compound:

  • Anticancer Activity : Research indicates that sulfonamide derivatives can exhibit anti-proliferative effects against various cancer cell lines. The compound may inhibit kinase enzymes, disrupting signaling pathways involved in cell proliferation and survival, suggesting its potential in cancer therapy .
  • Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against various pathogens, including bacteria and fungi. This suggests that this compound could have applications in treating infections .

Case Studies

  • Cancer Therapy : A study demonstrated that similar sulfonamide derivatives exhibited broad-spectrum antitumor activity. The mechanism involved the inhibition of specific kinases that play a crucial role in cancer cell signaling pathways .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of sulfonamides, highlighting their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study found that certain derivatives showed low minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Target/Activity Reference
3,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (Target) Benzenesulfonamide + Quinazolinone 3,4-dichloro, 2-methyl-4-oxo Hypothesized kinase inhibition -
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide (Example 53, ) Benzenesulfonamide + Pyrazolo-Pyrimidine + Chromen-4-one 5-fluoro, 3-fluorophenyl, 4-oxo Kinase inhibition (anticancer)
2-Chloro-N-(((4-Methoxy-6-Methyl-1,3,5-Triazin-2-Yl)Amino)Carbonyl)Benzenesulfonamide (Chlorsulfuron) Benzenesulfonamide + Triazine 2-chloro, methoxy, methyl-triazine Herbicide (ALS enzyme inhibition)
S-Alkylated 1,2,4-Triazoles (Compounds 10–15, ) 1,2,4-Triazole + Benzenesulfonamide Halogenated phenyl, fluorophenyl Antifungal/antimicrobial
Key Observations :
  • Target Compound vs. Example 53 (): Both feature sulfonamide and oxo-heterocyclic moieties.
  • Target vs. Chlorsulfuron: Chlorsulfuron’s triazine group targets plant acetolactate synthase (ALS), while the target’s quinazolinone may interact with mammalian kinases, reflecting divergent applications (herbicide vs. therapeutic) .
  • Target vs. S-Alkylated Triazoles (): The triazole derivatives exhibit thione tautomerism (confirmed via IR and NMR), enhancing stability and metal-binding capacity, whereas the target’s rigid quinazolinone may limit conformational flexibility .

Physicochemical Properties

Table 2: Spectral and Physical Properties
Property Target Compound Example 53 () S-Alkylated Triazoles ()
IR Absorption (C=O) ~1660–1680 cm⁻¹ (quinazolinone) ~1680–1700 cm⁻¹ (chromen-4-one) Absent (tautomerized thiones)
Melting Point Not reported 175–178°C 120–150°C (estimated)
Mass (M+1) Not reported 589.1 450–550 (estimated)
Tautomerism Not observed Not observed Thione-thiol equilibrium
  • Spectral Analysis: The absence of νS-H bands (~2500–2600 cm⁻¹) in S-alkylated triazoles confirms thione tautomer dominance, whereas the target’s quinazolinone exhibits a strong C=O stretch (~1660 cm⁻¹) .

Biological Activity

3,4-Dichloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class. This compound features a complex structure, characterized by a quinazolinone moiety and a benzenesulfonamide group, which are known for their diverse biological activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C22H15Cl2N3O2C_{22}H_{15}Cl_2N_3O_2, with a molecular weight of 424.3 g/mol. The compound exhibits distinct structural features that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H15Cl2N3O2C_{22}H_{15}Cl_2N_3O_2
Molecular Weight424.3 g/mol
CAS Number903310-06-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may inhibit kinase enzymes, disrupting signaling pathways involved in cell proliferation and survival. This mechanism suggests potential applications in treating various diseases, including cancer and bacterial infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including those similar to this compound. Research indicates that compounds in this class demonstrate selective and potent inhibitory activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL .

Cardiovascular Effects

The compound's influence on cardiovascular parameters has also been explored. A related study demonstrated that certain benzenesulfonamide derivatives can affect coronary resistance and perfusion pressure in isolated rat heart models. These compounds produced significant changes in perfusion pressure, suggesting a potential mechanism involving calcium channel modulation .

Case Studies

  • Antimicrobial Efficacy :
    • A study synthesized several 4-oxoquinazolin derivatives and tested them against ESKAP pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa). Compounds demonstrated promising antimicrobial activity with minimal toxicity towards Vero cells .
  • Cardiovascular Impact :
    • In an isolated rat heart model, a related sulfonamide derivative decreased coronary resistance significantly compared to control compounds. This effect was attributed to interactions with calcium channels, indicating a potential therapeutic role in managing blood pressure .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Theoretical models suggest varying permeability across different cell lines, which can inform dosing strategies and expected bioavailability .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reflux at 80–100°C for cyclization ensures complete ring closure .
  • Solvent Selection : Anhydrous solvents (e.g., THF or DMF) improve sulfonamide coupling efficiency .
  • Catalysts : Triethylamine or DMAP accelerates sulfonamide formation .

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Quinazolinone cyclizationEthanol, glacial acetic acid, reflux55–68
Sulfonamide couplingNaOH, THF, 0°C to room temperature60–75
ChlorinationPOCl₃, reflux, 4 hours70–85

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Quinazolinone Core : Aromatic protons at δ 7.2–8.1 ppm (multiplet) and a carbonyl (C=O) signal at ~165 ppm .
    • Sulfonamide Group : NH protons appear as broad singlets at δ 7.5–7.7 ppm; SO₂ signals at ~125–130 ppm (¹³C) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 360–380 [M−H]⁻ or [M+H]⁺, confirming molecular weight .
  • TLC : Rf values of 0.43–0.78 in ethyl acetate/hexane (3:7) indicate purity .

Q. Validation Protocol :

  • Compare experimental spectra with published data for analogs (e.g., 3-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide) .

Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in kinase inhibition?

Methodological Answer:

  • Target Identification :
    • Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinases (e.g., EGFR or VEGFR) .
    • Validate via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (1–100 µM) .
  • Cellular Pathway Analysis :
    • Measure downstream signaling markers (e.g., phosphorylated ERK or AKT) via Western blot .
    • Combine with siRNA knockdown of suspected kinase targets to confirm specificity .

Q. Data Contradiction Analysis :

  • If inconsistent inhibition is observed across cell lines, assess kinase expression levels (qPCR) or mutational status (e.g., EGFR mutations in cancer cells) .

Advanced: How to address contradictory data in cytotoxicity studies across different cell lines?

Methodological Answer:

  • Experimental Design :
    • Standardize assays (e.g., SRB assay ) using identical cell densities (1,000–5,000 cells/well) and incubation times (48–72 hours).
    • Include positive controls (e.g., doxorubicin) and normalize to protein content .
  • Troubleshooting :
    • Cell Line Variability : Profile genetic backgrounds (e.g., p53 status) and drug transporters (e.g., ABCB1 expression) .
    • Solubility Issues : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC .

Q. Table 2: Cytotoxicity Data from Analog Studies

CompoundCell Line (IC50, µM)Activity (%)Reference
Quinazolinone analogHeLa73.5
Sulfonamide derivativeMCF-738.0

Advanced: What strategies enhance the compound's bioavailability without compromising its sulfonamide pharmacophore?

Methodological Answer:

  • Prodrug Design : Introduce ester or glycoside moieties at the 4-oxo position to improve solubility, with enzymatic cleavage in vivo .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance aqueous dispersion .
  • Structural Modifications :
    • Add methyl groups to the benzene ring to reduce metabolic degradation .
    • Replace chlorine with fluorine to balance lipophilicity and metabolic stability .

Q. Validation :

  • Assess logP (octanol/water partition) and plasma stability via LC-MS .

Advanced: How to conduct structure-activity relationship (SAR) studies for optimizing anticancer activity?

Methodological Answer:

  • Core Modifications :
    • Substitute the 2-methyl group on the quinazolinone with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzenesulfonamide to boost electrophilicity .
  • Biological Testing :
    • Screen analogs against the NCI-60 panel to identify cell line-specific trends .
    • Correlate IC50 values with computational descriptors (e.g., polar surface area) using QSAR models .

Q. Key SAR Finding :

  • Analogs with 6-chlorobenzo[d][1,3]dioxole substituents show 20% higher cytotoxicity than parent compounds .

Advanced: What methodologies are used to study resistance mechanisms against this compound in cancer cells?

Methodological Answer:

  • Long-Term Exposure : Culture cells (e.g., A549) with sublethal doses (IC10–IC20) for 3–6 months to induce resistance .
  • Omics Profiling :
    • RNA-seq to identify upregulated efflux pumps (e.g., ABCG2) or detoxifying enzymes .
    • CRISPR-Cas9 knockout of resistance genes to confirm functional roles .
  • Combination Therapy : Test synergy with inhibitors of identified resistance pathways (e.g., ABCG2 inhibitor Ko143) .

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